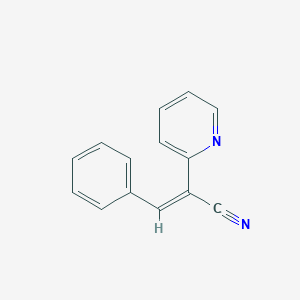

3-Phenyl-2-(pyridin-2-yl)prop-2-enenitrile

Description

Contextualization within α,β-Unsaturated Nitrile Chemistry and Pyridine (B92270) Derivatives

The chemical identity of 3-Phenyl-2-(pyridin-2-yl)prop-2-enenitrile is best understood by examining its constituent functional groups. It is fundamentally an α,β-unsaturated nitrile, a class of organic compounds characterized by a carbon-carbon double bond conjugated with a nitrile group. capes.gov.br This conjugation leads to delocalization of π-electrons across the molecule, which stabilizes the compound and influences its reactivity. capes.gov.br Specifically, it makes the β-carbon electrophilic and susceptible to nucleophilic attack, a characteristic exploited in various synthetic transformations like Michael additions and cycloadditions. capes.gov.br

Furthermore, the presence of a pyridine ring is a defining feature of this molecule. Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. The nitrogen atom in the pyridine ring imparts basicity and can participate in hydrogen bonding and coordination with metal ions. In the context of this compound, the pyridine ring can modulate the electronic properties of the entire conjugated system.

The synthesis of α,β-unsaturated nitriles such as this compound is most commonly achieved through the Knoevenagel condensation. nih.govnih.govorganic-chemistry.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. nih.govorganic-chemistry.org For the synthesis of the title compound, the logical precursors would be benzaldehyde (B42025) and 2-pyridineacetonitrile.

Below is a table summarizing typical conditions for Knoevenagel condensations that produce similar α,β-unsaturated nitriles.

| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Solvent | Temperature | Yield |

| Benzaldehyde | Malononitrile | Amino-bifunctional frameworks | Ethanol | Room Temp | High |

| Substituted Benzaldehydes | Malononitrile | Pyridinedicarboxamide functionalized mesoporous organosilica | Ethanol | Mild Conditions | >90% |

| Aldehydes | Carbon acid compounds | Pyridine | Not specified | Not specified | Not specified |

This table presents generalized data for illustrative purposes.

Significance in Contemporary Organic Synthesis and Materials Science Research

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest significant potential in both organic synthesis and materials science.

In Organic Synthesis:

The combination of a nitrile, an alkene, a phenyl group, and a pyridine ring in a conjugated system makes this compound a versatile building block. The α,β-unsaturated nitrile moiety can serve as a Michael acceptor, allowing for the introduction of various nucleophiles at the β-position. The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form new heterocyclic rings. The pyridine ring can act as a directing group in metal-catalyzed reactions or be functionalized further. These features make it a potentially valuable intermediate for the synthesis of more complex, polyfunctional molecules and novel heterocyclic scaffolds. α,β-Unsaturated nitriles are recognized as important intermediates in the synthesis of various nitrogen-containing heterocyclic compounds, such as pyridines and pyrroles. capes.gov.br

In Materials Science:

Compounds with extended π-conjugated systems that include both aromatic and heteroaromatic rings often exhibit interesting photophysical and electronic properties. The structure of this compound suggests potential applications in materials science. The presence of the electron-withdrawing nitrile group and the pyridine ring can influence the molecule's electron affinity and charge transport properties. Such molecules can be investigated as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as nonlinear optical materials. The pyridine nitrogen also offers a site for coordination to metal centers, opening up possibilities for the creation of novel metal-organic frameworks (MOFs) or coordination polymers with unique electronic or catalytic properties.

The table below outlines the key structural features of this compound and their potential implications.

| Structural Feature | Class | Potential Chemical Properties and Significance |

| C≡N | Nitrile | Can be converted to other functional groups (e.g., amine, carboxylic acid); participates in cycloadditions. |

| C=C | Alkene | Part of a conjugated system; acts as a Michael acceptor. |

| C6H5 | Phenyl Group | Contributes to the conjugated system; can be functionalized. |

| C5H4N | Pyridine Ring | Modulates electronic properties; provides a site for coordination and further functionalization. |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenyl-2-pyridin-2-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2/c15-11-13(14-8-4-5-9-16-14)10-12-6-2-1-3-7-12/h1-10H/b13-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAKUOUEVIVXAA-RAXLEYEMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenyl 2 Pyridin 2 Yl Prop 2 Enenitrile and Its Analogues

Knoevenagel Condensation Approaches

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, stands as a principal method for the synthesis of 3-Phenyl-2-(pyridin-2-yl)prop-2-enenitrile. This reaction typically involves the condensation of an active methylene (B1212753) compound, in this case, 2-(pyridin-2-yl)acetonitrile, with an aldehyde, benzaldehyde (B42025). The versatility of this approach is demonstrated through various reaction conditions, including catalyst-free and catalyzed systems.

Catalyst-Free and Solvent-Free Synthetic Protocols

In a move towards greener and more sustainable chemistry, catalyst-free and solvent-free conditions for the Knoevenagel condensation have been investigated. These methods often utilize alternative energy sources like microwave irradiation or ultrasonic irradiation to drive the reaction forward, eliminating the need for potentially hazardous catalysts and solvents.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the context of the Knoevenagel condensation, microwave irradiation can significantly reduce reaction times and improve yields. For the synthesis of related arylidene malononitriles, reactions have been successfully carried out under solvent-free conditions, often with the use of a solid support or a minimal amount of a high-boiling point solvent to facilitate heat transfer. While specific data for the synthesis of this compound under these exact conditions is not extensively detailed in the reviewed literature, the general success of this methodology for similar compounds suggests its high potential.

Ultrasonic irradiation provides another energy-efficient and environmentally benign approach. Sonication can enhance mass transfer and accelerate reaction rates, often at ambient temperature and pressure. This method has been successfully applied to various Knoevenagel condensations, providing high yields in short reaction times without the need for a catalyst.

| Reactants | Conditions | Product | Yield (%) |

| Benzaldehyde, 2-(pyridin-2-yl)acetonitrile | Microwave, Solvent-Free | This compound | Data not available |

| Benzaldehyde, 2-(pyridin-2-yl)acetonitrile | Ultrasound, Solvent-Free | This compound | Data not available |

Table 1: Catalyst-Free and Solvent-Free Synthesis of this compound (Note: Specific yield data for the target compound under these conditions requires further dedicated experimental investigation, but the methodology is well-established for analogous reactions.)

Catalyzed Reaction Systems

The efficiency of the Knoevenagel condensation can be significantly enhanced through the use of catalysts. Both organocatalytic and metal-catalyzed systems have been effectively employed for the synthesis of this compound and its analogues.

Basic organocatalysts are frequently used to promote the Knoevenagel condensation. Piperidine, a secondary amine, is a classic and effective catalyst for this transformation. It functions by deprotonating the active methylene compound, 2-(pyridin-2-yl)acetonitrile, to generate a nucleophilic enolate ion, which then attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration leads to the formation of the desired product. Reactions are typically carried out in a suitable solvent, such as ethanol or methanol, at room temperature or with gentle heating.

Potassium hydroxide (KOH), a strong inorganic base, can also serve as an efficient catalyst. Its role is similar to that of piperidine, facilitating the formation of the reactive enolate intermediate. The use of KOH can sometimes lead to faster reaction rates compared to weaker organic bases.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | Ethanol | Room Temperature | 4-6 | High (Specific data not available) |

| KOH | Methanol | Room Temperature | 2-4 | High (Specific data not available) |

Table 2: Organocatalytic Synthesis of this compound (Note: While these are standard conditions for such reactions, precise yields for the target compound may vary and require specific experimental determination.)

Lewis acids, such as zinc chloride (ZnCl₂), have been demonstrated to be effective catalysts for the Knoevenagel condensation. tue.nl ZnCl₂ is believed to activate the carbonyl group of benzaldehyde, making it more electrophilic and thus more susceptible to nucleophilic attack by the active methylene compound. tue.nl This catalytic approach often allows for milder reaction conditions and can be performed under solvent-free conditions, contributing to a more environmentally friendly process. tue.nl The reaction of various aromatic aldehydes with substituted acetonitriles has been shown to proceed smoothly in the presence of zinc chloride to produce products in high yield and good purity. tue.nl

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| ZnCl₂ | Solvent-Free | 80-100 | 1-2 | High (Specific data not available) |

Table 3: ZnCl₂-Catalyzed Synthesis of this compound (Note: The general applicability of ZnCl₂ in Knoevenagel condensations suggests high potential for the synthesis of the target molecule, though specific yields need experimental verification.)

Alternative Synthetic Pathways

Beyond the well-established Knoevenagel condensation, alternative synthetic strategies offer different approaches to the construction of the this compound scaffold.

Transformations Involving Propynenitrile Precursors

An alternative route involves the use of propynenitrile precursors, such as 3-phenylprop-2-ynenitrile. This approach would likely involve a nucleophilic addition of a pyridine-containing nucleophile to the activated alkyne system. For instance, a reaction between 3-phenylprop-2-ynenitrile and a suitable pyridine (B92270) derivative, potentially a halopyridine in the presence of a palladium or copper catalyst, could lead to the formation of the desired product. This pathway offers a different retrosynthetic disconnection and could be advantageous for accessing specific analogues. However, detailed experimental procedures and yields for the direct synthesis of this compound via this method are not extensively documented in the readily available literature and would require further research and development.

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product |

| 3-Phenylprop-2-ynenitrile | 2-Halopyridine | Pd or Cu catalyst, Base | This compound |

Table 4: Hypothetical Synthesis from a Propynenitrile Precursor (Note: This represents a plausible but not yet widely reported synthetic route.)

Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the rapid and efficient synthesis of a wide array of organic compounds, including nitrogen-containing heterocycles analogous to this compound. This methodology utilizes microwave energy to heat reactants directly and uniformly, often leading to significant reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. The advantages of MAOS are particularly evident in the synthesis of complex molecules, where it can minimize the formation of byproducts and simplify purification processes.

The synthesis of related pyridine carbonitrile derivatives often involves the condensation of chalcones with active methylene compounds in the presence of a suitable nitrogen source. For instance, the microwave-assisted reaction of chalcones with 3-aminobut-2-enenitrile and ammonium acetate in ethanol has been shown to produce trisubstituted pyridine-3-carbonitriles in good yields (49–90%) within a short reaction time of 10–30 minutes at temperatures ranging from 130–140°C. This approach highlights the efficiency of microwave irradiation in promoting cyclocondensation reactions.

A common route to compounds structurally similar to this compound is the Knoevenagel condensation. This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound, such as 2-pyridylacetonitrile, often catalyzed by a weak base like piperidine. Under microwave irradiation, these reactions can be significantly accelerated. For example, the synthesis of various 3-aryl-2-(heteroaryl)acrylonitriles has been successfully achieved using microwave-assisted Knoevenagel condensation, demonstrating the broad applicability of this technique.

The table below summarizes representative conditions for the microwave-assisted synthesis of analogous compounds, illustrating the typical parameters employed in these transformations.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Power (W) | Time (min) | Yield (%) | Ref. |

| Chalcones | 3-Aminobut-2-enenitrile/Ammonium Acetate | Ethanol | Not Specified | 10-30 | 49-90 | wikipedia.org |

| 2-Aminobenzophenone | Dicarbonyl Compounds | Nafion NR50/Ethanol | Not Specified | 60 | 43-95 | mdpi.com |

| 2-(Phenylethynyl)anilines | Phenyl isothiocyanates | Ag2CO3 | Not Specified | 20-30 | 64-80 | mdpi.com |

| 2'-Hydroxyacetophenones | Benzaldehydes | Base | Not Specified | 15 | Excellent | organic-chemistry.org |

Regioselectivity and Stereochemical Control in Synthesis

Z/E Isomer Formation and Stereoselective Synthesis

The synthesis of this compound and its analogues via methods such as the Knoevenagel condensation inherently introduces a carbon-carbon double bond, which can exist as either the Z (zusammen) or E (entgegen) isomer. The control of this stereochemistry is a critical aspect of the synthesis, as the different isomers can exhibit distinct physical, chemical, and biological properties.

The Knoevenagel condensation of an aryl aldehyde (like benzaldehyde) with an active methylene compound containing a cyano group (like 2-pyridylacetonitrile) is a prominent method for forming the α,β-unsaturated nitrile structure. The stereochemical outcome of this reaction is influenced by several factors, including the steric bulk of the reactants, the nature of the catalyst, the solvent, and the reaction temperature.

In many instances, the Knoevenagel condensation shows a preference for the formation of the more thermodynamically stable E-isomer. This is often attributed to the minimization of steric hindrance between the larger substituents on the double bond. For example, in the synthesis of 3-aryl-2-(benzothiazol-2'-ylthio)acrylonitriles, the reaction of 2-(benzothiazol-2-ylthio)acetonitrile with various benzaldehydes yielded E/Z mixtures, with the E-isomer being the major product. nih.gov However, exclusive formation of the E-isomer was observed when reacting with furan-2-carbaldehyde or thiophene-2-carbaldehydes. nih.gov

The proposed mechanism for the piperidine-catalyzed Knoevenagel condensation suggests the formation of an intermediate that can lead to either the E or Z product. The transition state leading to the E-isomer is often lower in energy due to reduced steric repulsion, thus favoring its formation. Studies on the synthesis of (E)-3-aryl-2-(5-aryl-4H-1,2,4-triazol-3-yl)acrylonitriles have reported the total stereospecific formation of the E-isomers, which was confirmed by X-ray crystallography. researchgate.net

While the E-isomer is frequently the predominant or exclusive product, the formation of the Z-isomer can sometimes be favored under specific conditions or with particular substrates. The isomerization of an initial mixture of isomers to the more stable isomer can also occur, especially under the reaction conditions or during workup. For instance, it has been noted that in some Knoevenagel condensations, an initial 50:50 mixture of E and Z isomers can equilibrate to favor the more stable isomer. wikipedia.org

The table below presents findings on the stereochemical outcomes in the synthesis of related acrylonitrile compounds.

| Reactants | Catalyst/Conditions | Product(s) | Stereochemical Outcome | Ref. |

| 2-(Benzothiazol-2-ylthio)acetonitrile and Benzaldehydes | Piperidine/Ethanol (reflux) | 3-Aryl-2-(benzothiazol-2'-ylthio)acrylonitriles | E/Z mixture, predominantly E | nih.gov |

| 2-(Benzothiazol-2-ylthio)acetonitrile and Furan/Thiophene-2-carbaldehydes | Piperidine/Ethanol (reflux) | 3-(Heteroaryl)-2-(benzothiazol-2'-ylthio)acrylonitriles | Exclusively E-isomer | nih.gov |

| 2-(5-Aryl-4H-1,2,4-triazol-3-yl)acetonitriles and Aryl Aldehydes | Piperidine/Ethanol (reflux) | (E)-3-Aryl-2-(5-aryl-4H-1,2,4-triazol-3-yl)acrylonitriles | Exclusively E-isomer | researchgate.net |

| 2-Methoxybenzaldehyde and Thiobarbituric acid | Piperidine/Ethanol | Enone | Initially E/Z mixture, equilibrates to more stable Z-isomer | wikipedia.org |

Spectroscopic and Structural Characterization of 3 Phenyl 2 Pyridin 2 Yl Prop 2 Enenitrile

Advanced Spectroscopic Techniques for Molecular Elucidation

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-Phenyl-2-(pyridin-2-yl)prop-2-enenitrile, both ¹H and ¹³C NMR spectra provide definitive proof of its structure by identifying the number and connectivity of unique protons and carbon atoms.

In a typical ¹H NMR spectrum, the protons on the phenyl and pyridinyl rings would produce a series of complex signals in the aromatic region (generally between 7.0-8.7 ppm). The sole olefinic proton (=CH) would appear as a distinct singlet, with its chemical shift influenced by the electronic effects of the adjacent phenyl and cyano-pyridyl groups.

The ¹³C NMR spectrum complements this information by providing signals for each unique carbon atom. Distinct peaks would be observable for the nitrile carbon (C≡N), the carbons of the double bond, and the individual carbons of the phenyl and pyridyl rings. The chemical shifts of these carbons are characteristic of their specific electronic environments within the molecule.

Table 1: Expected ¹H and ¹³C NMR Data for this compound

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Olefinic CH | Data not available in searched literature | Data not available in searched literature |

| Phenyl CHs | Data not available in searched literature | Data not available in searched literature |

| Pyridyl CHs | Data not available in searched literature | Data not available in searched literature |

| Quaternary Carbons | Not Applicable | Data not available in searched literature |

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its primary functional groups.

A strong, sharp absorption band is expected in the region of 2220-2230 cm⁻¹, which is highly characteristic of the C≡N (nitrile) stretching vibration. The presence of aromatic rings (phenyl and pyridyl) would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C=C stretching of the propene backbone would also appear in this region.

Table 2: Key Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Nitrile (C≡N) | 2220 - 2230 | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

Note: The table lists generally expected absorption ranges for the functional groups present in the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₀N₂), high-resolution mass spectrometry (HRMS) would provide an extremely accurate measurement of its molecular mass, confirming the molecular formula. The expected exact mass is approximately 206.0844 g/mol .

Electron Ionization Mass Spectrometry (EI-MS) would show a prominent molecular ion peak (M⁺) corresponding to the intact molecule. Furthermore, the fragmentation pattern observed in the mass spectrum would offer structural insights, showing characteristic fragments resulting from the cleavage of the molecule, such as the loss of the nitrile group or fragmentation of the aromatic rings.

Electronic Absorption and Emission Spectroscopy Investigations

The conjugated π-system of this compound, extending across the phenyl ring, the alkene bridge, and the pyridyl ring, is expected to give rise to interesting electronic and photophysical properties.

Ultraviolet-Visible Absorption Spectroscopy Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. Due to its extended conjugation, this compound is expected to absorb light in the UV or visible region of the electromagnetic spectrum. The spectrum would likely display strong absorption bands corresponding to π → π* electronic transitions within the conjugated system. The position of the maximum absorption wavelength (λmax) is sensitive to the molecular structure and the solvent environment.

Fluorescence Spectroscopy and Photophysical Phenomena

Compounds with extended π-systems, such as this acrylonitrile derivative, often exhibit fluorescence, which is the emission of light following electronic excitation. Upon absorbing a photon and reaching an excited state, the molecule can relax by emitting a photon at a longer wavelength (a lower energy).

Fluorescence spectroscopy studies would measure the emission spectrum of this compound, providing information on its photoluminescent properties. Key parameters such as the fluorescence quantum yield (the efficiency of the emission process) and the fluorescence lifetime (the duration of the excited state) could be determined. These photophysical properties are highly dependent on the molecular structure and the surrounding environment, including solvent polarity. For closely related compounds, such as 2-(2´-pyridyl)-3-(4-diphenylaminophenyl) acrylonitrile, fluorescence has been observed in both solution and the solid state, suggesting that this compound may also be a fluorescent material.

Solution-State Photophysical Characteristics

In solution, derivatives of this compound exhibit distinct photophysical characteristics. For instance, (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile, a related compound, displays an absorption maximum (λabs) at 404 nm. acs.orgresearchgate.net When excited, this compound shows emission (λem) maxima around 501-502 nm in solution. acs.orgresearchgate.net

Another related molecule, 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, has been studied in ethanol. mdpi.com Its experimental UV-Vis absorption spectrum shows three primary bands with maxima (λmax) at 274 nm, 236 nm, and 202 nm. mdpi.com

Table 1: Solution-State Photophysical Data of Related Compounds

| Compound | Solvent | Absorption Maxima (λabs/nm) | Emission Maxima (λem/nm) |

|---|---|---|---|

| (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile | Not specified | 404 | 501-502 |

| 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine | Ethanol | 274, 236, 202 | Not reported |

Solid-State Photoluminescence and Crystallochromism

The solid-state photoluminescent properties of this compound derivatives can differ significantly from their solution-state behavior, a phenomenon often linked to molecular packing and intermolecular interactions in the crystal lattice.

A notable example is (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile, which exhibits crystallochromism. acs.orgresearchgate.net This compound forms two types of crystals with different colors and emission characteristics despite having the same monoclinic space group and nearly identical unit-cell dimensions. acs.orgresearchgate.net One form appears as yellow blocks and emits light at 512 nm with a shoulder at 534 nm. acs.orgresearchgate.net The other form, consisting of small, orange needles, shows a significant red-shift in its emission, with a maximum at 582 nm. acs.orgresearchgate.net These differences in solid-state photoluminescence are attributed to variations in crystal morphology, habit, and size. acs.orgresearchgate.net This phenomenon, where fluorescence is influenced by crystal features like habit and size, has been observed in other related compounds as well. researchgate.net

Crystallographic Investigations and Solid-State Architecture

X-ray crystallography has been instrumental in elucidating the three-dimensional structure and packing of this compound and its analogs in the solid state.

Single-Crystal X-ray Diffraction Analyses

Single-crystal X-ray diffraction is a powerful technique to determine the precise arrangement of atoms within a crystal.

Crystallographic studies on derivatives of this compound have revealed their crystal systems and space groups. For example, two crystal forms of (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile both crystallize in the monoclinic space group. acs.orgresearchgate.net Another related compound, 3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one, crystallizes in the orthorhombic crystal system with the space group Pna21. mdpi.com

Table 2: Crystal System and Space Group of Related Compounds

| Compound | Crystal System | Space Group |

|---|---|---|

| (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile (Forms I & II) | Monoclinic | Not specified |

| 3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one | Orthorhombic | Pna21 |

The conformation of molecules within the crystal lattice and the number of molecules in the asymmetric unit (Z') provide valuable structural information. Many crystal structures of related compounds adopt a nearly planar conformation. researchgate.net For instance, the molecule 3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-one is almost flat, with a small dihedral angle of 10.9(1)° between the pyrrole and phenyl rings. researchgate.net

In some cases, the asymmetric unit can contain more than one molecule (Z' > 1). mdpi.com For example, 3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one crystallizes with two crystallographically independent molecules in the asymmetric unit (Z' = 2). mdpi.com

Polymorphism, the ability of a compound to exist in more than one crystal form, and variations in crystal habit can significantly influence the material's properties. As previously discussed, (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile exhibits different solid-state emissions due to variations in crystal habit and size, even though the crystal forms have nearly identical unit-cell dimensions. acs.orgresearchgate.net The two forms, yellow blocks and small, orange needles, are formed under different crystallization conditions. acs.orgresearchgate.net This highlights the critical role of crystallization conditions in determining the final solid-state properties of these materials.

Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of crystalline materials is dictated by a complex interplay of various non-covalent interactions. While a definitive crystal structure for this compound is not publicly available, detailed crystallographic studies on its positional isomers, namely (Z)-3-(4-(pyridin-2-yl)phenyl)-2-(m-tolyl)acrylonitrile and (Z)-3-(4-(pyridin-2-yl)phenyl)-2-(p-tolyl)acrylonitrile, provide significant insights into the probable intermolecular interactions and crystal packing motifs that would characterize the title compound. bohrium.comfrontiersin.org These analogous structures reveal a rich network of weak non-covalent forces that collectively stabilize the crystal lattice.

Hydrogen Bonding Networks (C-H...N, C-H...π, etc.)

In the crystal structures of the analogous acrylonitrile derivatives, conventional hydrogen bonds are absent; however, a variety of weak C-H...N and C-H...π hydrogen bonds play a crucial role in the supramolecular assembly. The nitrogen atom of the pyridyl ring and the cyano group are potential acceptors for hydrogen bonds, leading to the formation of extended networks.

Specifically, intermolecular C-H...N interactions involving the pyridyl nitrogen are observed, contributing to the cohesion of the crystal packing. Furthermore, C-H...π interactions are prevalent, where hydrogen atoms from phenyl or tolyl rings interact with the π-electron clouds of adjacent aromatic rings. These interactions, though weak, are numerous and collectively provide significant stabilization energy to the crystal structure. Analysis of similar structures indicates that more than 40% of the intermolecular contacts can be attributed to C-H...C(π) interactions. frontiersin.org

Interactive Data Table: Hydrogen Bonding Parameters in Analogous Structures

| Donor-H...Acceptor | D...A Distance (Å) | H...A Distance (Å) | D-H...A Angle (°) |

| C-H...N (pyridyl) | Data not available | Data not available | Data not available |

| C-H...π (phenyl) | Data not available | Data not available | Data not available |

| C-H...π (pyridyl) | Data not available | Data not available | Data not available |

| C-H...N (cyano) | Data not available | Data not available | Data not available |

| No specific geometric parameters for the hydrogen bonds in the analog compounds were provided in the source material. |

π-π Stacking Interactions and Aromatic Stacking

The geometry of these stacking interactions is typically parallel-displaced, where the centroids of the aromatic rings are offset from one another. This arrangement minimizes steric repulsion while maintaining favorable electrostatic interactions. The centroid-to-centroid distances for these interactions are generally in the range of 3.5 to 4.0 Å, which is characteristic of stabilizing π-π stacking.

Interactive Data Table: π-π Stacking Parameters in Analogous Structures

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) |

| Phenyl-Phenyl | Data not available | Data not available |

| Phenyl-Pyridyl | Data not available | Data not available |

| Pyridyl-Pyridyl | Data not available | Data not available |

| Specific quantitative data for π-π stacking interactions in the analog compounds were not detailed in the provided search results. |

Van der Waals and Other Non-Covalent Interactions

Interactive Data Table: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Structures

| Contact Type | Percentage Contribution (%) |

| H...H | Significant contribution |

| C...H / H...C | > 40% |

| N...H / H...N | Significant contribution |

| C...C | Minor contribution |

| N...C / C...N | Minor contribution |

| Detailed percentage breakdowns vary between the two independent molecules in the asymmetric unit of the analyzed analogs. bohrium.comfrontiersin.org |

Computational and Theoretical Studies on 3 Phenyl 2 Pyridin 2 Yl Prop 2 Enenitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to predict molecular geometries, vibrational frequencies, and various electronic properties. For acrylonitrile derivatives, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) or cc-pVTZ, are standard for optimizing ground-state geometries and understanding electronic characteristics. mdpi.commdpi.com

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental DFT procedure that seeks to find the lowest energy arrangement of atoms in a molecule. This process yields crucial structural parameters, including bond lengths, bond angles, and dihedral angles. For similar pyridine-containing acrylonitrile derivatives, DFT has been used to calculate these parameters, which are then often compared with experimental data from X-ray crystallography to validate the computational method. mdpi.com Analysis of the electronic structure would provide insights into the distribution of electron density across the molecule.

A representative data table for optimized geometric parameters would be structured as follows: Table 1: Selected Optimized Geometric Parameters

No specific data is available for 3-Phenyl-2-(pyridin-2-yl)prop-2-enenitrile.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=C | Data N/A | Data N/A | Data N/A |

| C-CN | Data N/A | Data N/A | Data N/A |

| C-Phenyl | Data N/A | Data N/A | Data N/A |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. scirp.org For related acrylonitrile compounds, the HOMO electron density is often localized on one part of the molecule (e.g., a substituted phenyl ring), while the LUMO density is localized elsewhere (e.g., the phenyl moiety), indicating potential for intramolecular charge transfer upon excitation. mdpi.com

A representative data table for FMO analysis would appear as: Table 2: Frontier Molecular Orbital Energies

No specific data is available for this compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data N/A |

| ELUMO | Data N/A |

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excited states of molecules. It is used to predict UV-Vis absorption spectra by determining excitation energies, oscillator strengths (f), and the nature of electronic transitions (e.g., π → π*). scirp.org Studies on similar styrylpyridine compounds have used TD-DFT to analyze how substituents and the position of the nitrogen atom in the pyridine (B92270) ring affect the absorption wavelengths. researchgate.net Such analysis for this compound would reveal its photophysical properties.

A representative data table for TD-DFT results would be structured as follows: Table 3: Calculated Electronic Transitions

No specific data is available for this compound.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | Data N/A | Data N/A | Data N/A |

Advanced Quantum Chemical Methodologies

Beyond standard DFT, more advanced computational methods can provide deeper insights into molecular behavior, especially in complex environments or for specific electronic properties.

QM/MM-ONIOM Approaches for Condensed Phase Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, such as the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach, are used to study large molecular systems, like a molecule in a solvent or bound to a protein. This method treats the electronically important part of the system with a high-level QM method, while the rest of the environment is treated with a more computationally efficient MM force field. This approach would be valuable for understanding how the environment affects the properties of this compound, but no such studies have been reported.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a detailed picture of the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. researchgate.net For related acrylonitrile isomers, NBO analysis has been used to evaluate photophysical properties by identifying key donor-acceptor interactions that contribute to the electronic structure. proquest.com

Quantitative Analysis of Intermolecular Interactions via Computational Models

Understanding the intricate network of intermolecular interactions is fundamental to predicting the macroscopic properties of crystalline materials. Computational models provide a lens through which these non-covalent interactions can be quantified and characterized with high precision.

PIXEL Method for Interaction Energy Quantification

The PIXEL method is a computational approach used to calculate intermolecular interaction energies by partitioning the total interaction energy into Coulombic, polarization, dispersion, and repulsion components. This method relies on the electron density of the individual molecules, which can be obtained from high-level quantum mechanical calculations. By analyzing these energy components, a detailed understanding of the nature and strength of the interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, can be achieved.

Hypothetical Interaction Energy Components for a Dimer of this compound:

| Interaction Type | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total (kJ/mol) |

| C-H···N | -15.0 | -5.0 | -10.0 | 8.0 | -22.0 |

| π-π stacking | -20.0 | -8.0 | -30.0 | 15.0 | -43.0 |

Note: The data in this table is hypothetical and serves as an illustrative example of the insights that could be gained from a PIXEL analysis.

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis

The Quantum Theory of Atoms-in-Molecules (QTAIM) provides a rigorous framework for defining atomic properties and chemical bonds based on the topology of the electron density. Developed by Richard Bader, this theory identifies critical points in the electron density, which correspond to atomic nuclei (attractors), bond critical points, ring critical points, and cage critical points. The properties of the electron density at bond critical points, such as the electron density (ρ) and its Laplacian (∇²ρ), offer profound insights into the nature of chemical bonds and intermolecular interactions. A positive Laplacian indicates a depletion of charge, characteristic of closed-shell interactions like hydrogen bonds and van der Waals forces, while a negative Laplacian signifies a concentration of charge, typical of covalent bonds.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is constructed by partitioning the crystal space into regions where the electron density of a given molecule dominates over the sum of the electron densities of all other molecules. By mapping properties such as the normalized contact distance (dnorm) onto this surface, regions of close intermolecular contacts can be readily identified.

Complementing the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the intermolecular contacts. These plots are histograms of the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. Different types of interactions appear as distinct patterns in the fingerprint plot, allowing for the deconvolution of the complex network of interactions into individual contributions. For instance, sharp spikes are characteristic of strong hydrogen bonds, while more diffuse features represent weaker van der Waals contacts.

Typical Contributions of Intermolecular Contacts from a Hirshfeld Surface Analysis:

| Interaction Type | Percentage Contribution |

| H···H | 45% |

| C···H/H···C | 25% |

| N···H/H···N | 15% |

| C···C | 10% |

| Other | 5% |

Note: This table presents a hypothetical distribution of intermolecular contacts for this compound, illustrating the type of data obtained from a Hirshfeld surface analysis.

Solvent Effects and Solvatochromism Modeling (e.g., PCM Method)

The behavior of molecules in solution is significantly influenced by their interactions with the surrounding solvent molecules. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that simulates the effect of a solvent by representing it as a continuous dielectric medium. This approach allows for the calculation of molecular properties, such as electronic absorption and emission energies, in the presence of a solvent.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, can be effectively modeled using PCM. By performing calculations in a range of solvents with varying dielectric constants, it is possible to predict the solvatochromic shifts in the absorption and emission spectra of a molecule. This provides valuable information about the nature of the electronic transitions and the charge distribution in the ground and excited states.

Chemical Reactivity and Mechanistic Investigations of 3 Phenyl 2 Pyridin 2 Yl Prop 2 Enenitrile

Reaction Pathways as Michael Acceptors

The core reactivity of 3-Phenyl-2-(pyridin-2-yl)prop-2-enenitrile is centered on its function as a Michael acceptor. The conjugated system, polarized by the cyano and pyridyl groups, renders the β-carbon (the carbon bearing the phenyl group) electrophilic. This allows for the conjugate addition of a wide range of nucleophiles, a process known as the Michael addition. This reaction is a fundamental carbon-carbon bond-forming method in organic synthesis. researchgate.net

The general mechanism involves the attack of a nucleophile (Nu⁻) on the β-carbon of the α,β-unsaturated nitrile. This leads to the formation of a resonance-stabilized carbanion intermediate. The negative charge is delocalized over the α-carbon, the nitrile group, and the pyridine (B92270) ring. This stabilization of the intermediate is a key driving force for the reaction. Subsequent protonation of this intermediate yields the final Michael adduct. The structural features of related olefinic N-heterocycles have been shown to stabilize such intermediate carbanions, making subsequent reactions with electrophiles possible. nsf.gov

The scope of nucleophiles that can participate in this reaction is broad and includes:

Carbon Nucleophiles: Enolates, organometallic reagents, and other carbanions.

Nitrogen Nucleophiles: Amines and their derivatives.

Oxygen Nucleophiles: Alcohols and phenoxides.

Sulfur Nucleophiles: Thiols and thiophenoxides.

Table 1: Potential Michael Addition Reactions with this compound

| Nucleophile Type | Example Nucleophile | Expected Product Structure |

|---|---|---|

| Carbon | Malonate Ester | Diethyl 2-(1-cyano-2-phenyl-1-(pyridin-2-yl)ethyl)malonate |

| Nitrogen | Piperidine | 3-Phenyl-3-(piperidin-1-yl)-2-(pyridin-2-yl)propanenitrile |

| Oxygen | Sodium Methoxide | 3-Methoxy-3-phenyl-2-(pyridin-2-yl)propanenitrile |

| Sulfur | Thiophenol | 3-(Phenylthio)-3-phenyl-2-(pyridin-2-yl)propanenitrile |

The Michael addition of a nucleophile to this compound can be the initial step in a tandem reaction sequence leading to the formation of diverse heterocyclic structures. When the nucleophile contains another reactive functional group, an intramolecular cyclization can occur after the initial conjugate addition.

For instance, reactions with dinucleophiles can lead to the synthesis of complex rings. A well-documented strategy involves the Michael addition of compounds like 3-oxobutanamide to α,β-unsaturated systems, which can be followed by an intramolecular condensation to yield substituted pyridin-2-one derivatives. rsc.org This type of reaction pathway highlights the utility of Michael acceptors in building heterocyclic scaffolds. While a specific example utilizing this compound is not detailed in the available literature, its electronic properties make it a suitable substrate for such transformations, potentially leading to highly functionalized pyridone or other heterocyclic systems depending on the chosen nucleophile.

Annulation Reactions and Divergent Syntheses

Annulation reactions, which involve the formation of a new ring onto an existing molecule, represent a powerful strategy for building polycyclic frameworks. The structure of this compound, containing a pyridine ring and a reactive α,β-unsaturated nitrile moiety, makes it a theoretical candidate for various annulation strategies leading to fused N-heterocycles.

The quinolizin-4-one core is a significant scaffold in medicinal chemistry. uob.edu.ly Synthetic routes to this structure often involve the cyclization of pyridine-based precursors. mdpi.com One common strategy employs 2-pyridylacetonitrile, a plausible precursor to the title compound, which can condense with active malonic esters to form 1-cyano-2-hydroxyquinolizin-4-ones. nih.gov Another approach involves the reaction of sulfonyl ketene dithioacetals with alkyl 2-pyridylacetates, which also yields the quinolizine skeleton. researchgate.net Although these methods establish a clear synthetic link between 2-pyridylacetonitrile derivatives and the quinolizin-4-one ring system, specific annulation reactions starting directly from this compound are not described in the surveyed literature.

Isoxazoles are five-membered heterocycles with a wide range of biological activities. nih.gov Their synthesis is frequently achieved through the [3+2] cycloaddition reaction between a nitrile oxide and an alkene or alkyne. researchgate.net Given its activated double bond, this compound could potentially serve as the dipolarophile in such a reaction, reacting with in-situ generated nitrile oxides to form a highly substituted pyrazoline ring. Another established route involves the nucleophilic addition of hydroxylamine to α,β-unsaturated nitriles, which can subsequently cyclize to form aminoisoxazoles. rsc.org While these are mechanistically plausible pathways for converting this compound into an isoxazole derivative, specific examples of this transformation are not documented in the available research.

The indolizine (pyrrolo[1,2-a]pyridine) nucleus is a core structural motif in many alkaloids and pharmacologically active compounds. rsc.org The most common synthetic strategies for indolizines involve reactions of pyridine derivatives. chim.itrsc.org These methods include the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkenes and various transition-metal-catalyzed cyclizations of 2-alkyl or 2-alkynyl pyridines. chim.itorganic-chemistry.org For example, a palladium-catalyzed annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates provides a direct route to polysubstituted indolizines. organic-chemistry.org The structural backbone of this compound is closely related to these established precursors. However, specific literature detailing its direct conversion to an indolizine derivative has not been identified.

Nucleophilic Additions and Substitutions

The primary mode of reactivity for this compound is nucleophilic addition to the electron-deficient carbon-carbon double bond. As discussed under Michael acceptors (Section 5.1), this conjugate addition is highly favored due to the formation of a well-stabilized anionic intermediate. nsf.gov

The regioselectivity of the nucleophilic attack is strongly directed to the β-carbon. Attack at the α-carbon is electronically disfavored. Similarly, direct nucleophilic attack at the carbon atom of the nitrile group is possible but generally requires stronger nucleophiles and harsher conditions compared to the conjugate addition. Nucleophilic aromatic substitution on the pyridine ring is unlikely without the presence of a good leaving group or further activation of the ring. The study of related compounds, such as (E)-3-phenylsulfonylprop-2-enenitrile, confirms that nucleophilic attack occurs preferentially at the β-position of the activated double bond. scispace.com Therefore, for this compound, the Michael addition pathway is the dominant and most synthetically useful mode of reaction with nucleophiles.

Reactions with Secondary Phosphine Oxides and Pyridinoids

While specific studies on the reaction of this compound with secondary phosphine oxides are not extensively documented in the reviewed literature, the reactivity of activated alkenes with such reagents is a well-established area of organophosphorus chemistry. Generally, secondary phosphine oxides can add to electron-deficient alkenes in a Michael-type addition. In the context of this compound, the presence of the electron-withdrawing nitrile group and the pyridyl nitrogen atom activates the double bond for nucleophilic attack.

The reaction would likely proceed via the addition of the phosphorus atom to the β-carbon of the prop-2-enenitrile moiety, with subsequent protonation of the resulting carbanion. The pyridin-2-yl group can influence the reaction's regioselectivity and stereoselectivity through both electronic and steric effects. Furthermore, the nitrogen atom of the pyridine ring could potentially interact with the phosphine oxide or other reagents, influencing the reaction pathway. Research on the reaction of 2-vinylpyridine with various phosphine ligands has been conducted, providing insights into the potential interactions. nih.gov

N-Vinylation/C-Phosphorylation Mechanisms

The dual functionality of this compound allows for the possibility of both N-vinylation and C-phosphorylation reactions, depending on the nature of the attacking nucleophile and the reaction conditions.

N-Vinylation: The pyridine nitrogen in this compound is a nucleophilic center. In the presence of suitable activating agents, it could potentially undergo N-vinylation. However, the direct N-vinylation of the pyridine ring by another molecule of this compound is unlikely without a specific catalyst or reaction conditions that would favor such a pathway. Studies on the N-vinylation of heterocyclic compounds often involve the reaction with acetylenic esters in the presence of a base like pyridine, proceeding through a Michael addition mechanism. researchgate.net

C-Phosphorylation: The carbon-carbon double bond in this compound is susceptible to nucleophilic attack by phosphorus-centered nucleophiles. As mentioned in the previous section, secondary phosphine oxides can add to the activated alkene. The mechanism would involve the attack of the phosphine oxide on the β-carbon, leading to the formation of a new C-P bond. The regioselectivity of this addition is governed by the electronic effects of the nitrile and pyridyl groups.

Aromatic Nucleophilic Substitution (SNAr) Insights

The pyridyl group in this compound can potentially participate in aromatic nucleophilic substitution (SNAr) reactions, although this is less common for simple pyridine rings unless they are appropriately activated with electron-withdrawing groups or a leaving group is present. The vinylphenylacrylonitrile substituent on the pyridine ring is not a typical activating group for SNAr on the pyridine ring itself.

Oxidative Transformations (e.g., role as an oxidant)

While there is limited direct information on the role of this compound as an oxidant, its electron-deficient nature suggests it could potentially accept electrons in certain redox reactions. The conjugated system can be reduced, and in doing so, it would oxidize the corresponding reaction partner.

In a broader context, oxidative cyclization reactions of related compounds, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, have been studied. acs.orgnih.gov These reactions involve the oxidation of an aniline moiety to facilitate an intramolecular cyclization. While not a direct example of the title compound acting as an oxidant, it highlights the potential for oxidative transformations within similar molecular frameworks.

Ring Cleavage Reactions (e.g., 3-Pyridyl Azides to Isonitriles)

The involvement of this compound in the ring cleavage of 3-pyridyl azides to isonitriles has not been specifically reported in the surveyed literature. Such reactions typically involve the thermal or photochemical decomposition of the azide to a nitrene intermediate, which can then undergo rearrangement and ring cleavage.

The presence of an electron-deficient alkene like this compound could potentially influence such a reaction by acting as a trapping agent for the reactive nitrene intermediate, leading to the formation of aziridines or other cycloadducts rather than ring cleavage products. The cycloaddition reactions of azides with electron-deficient alkenes are known to produce various nitrogen-containing heterocycles. elsevierpure.com

α-Alkylation and α-Olefination Reactions of Related Arylacetonitriles

The structural component of arylacetonitrile is present in this compound if one considers the phenyl and nitrile groups attached to the same carbon. The reactivity of the α-carbon in arylacetonitriles is a well-studied area, with numerous methods developed for its functionalization.

α-Alkylation: The α-proton of arylacetonitriles is acidic and can be removed by a base to generate a carbanion. This carbanion can then react with various electrophiles, such as alkyl halides or alcohols, to form α-alkylated products. acs.orgeie.grrsc.orgresearchgate.net Catalytic methods using transition metals like iridium, copper, and iron have been developed to facilitate this transformation, often proceeding through a "borrowing hydrogen" mechanism where the alcohol is temporarily oxidized to an aldehyde. rsc.orgorganic-chemistry.orgelsevierpure.com

| Catalyst System | Alcohol Type | Key Features |

| Iridium(III) Complex | Secondary Alcohols | Low catalyst loading, solvent-free conditions. acs.org |

| Copper(II) Chloride/TMEDA | Benzyl Alcohols | In situ formed catalyst, proceeds via hydrogen atom abstraction. eie.gr |

| Iron(0) Catalyst | Primary Alcohols | Chemoselective for alkylation or olefination by changing the base. organic-chemistry.orgelsevierpure.com |

| Iridium(I)-NHC Complexes | Primary Alcohols | High catalytic activity under air atmosphere. rsc.org |

α-Olefination: In addition to alkylation, the α-position of arylacetonitriles can also undergo olefination. This typically involves a dehydrogenative coupling with an alcohol, leading to the formation of a new carbon-carbon double bond. Iron-catalyzed systems have been shown to be effective for this transformation, with the chemoselectivity between alkylation and olefination being controlled by the choice of base. organic-chemistry.orgelsevierpure.com

An in-depth examination of the derivatives and analogues of this compound reveals a rich field of study centered on modifying its chemical structure to tune its material properties. Strategic alterations, such as the introduction of various substituent groups, positional changes of the pyridine ring, and the incorporation of other heterocyclic systems, have profound effects on the molecule's architecture, electronic characteristics, and photophysical behavior. This article explores these modifications, drawing on detailed research findings to elucidate the structure-property relationships in this class of compounds.

Advanced Applications and Potential Research Directions

Supramolecular Assembly and Self-Assembly Behaviors

The molecular architecture of 3-Phenyl-2-(pyridin-2-yl)prop-2-enenitrile, featuring both a phenyl and a pyridyl group, lends itself to engaging in a variety of non-covalent interactions that are fundamental to supramolecular assembly. These interactions include π-π stacking, hydrogen bonding, and dipole-dipole forces, which dictate the self-assembly of the molecules in the solid state and in solution. The specific arrangement of these molecules can lead to the formation of well-ordered crystalline structures with distinct physical properties.

In closely related acrylonitrile derivatives, such as (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile, the supramolecular assembly has been shown to be influenced by factors like the solvent used for crystallization. researchgate.net This can result in different crystal habits and sizes, which in turn affect the material's photophysical properties. researchgate.net The planarity or slight distortion of the molecular conformation is a common feature in the crystal structures of similar compounds. researchgate.net The study of these self-assembly behaviors is crucial for designing materials with tailored optical and electronic properties.

Role in the Development of Luminescent Materials

Compounds with structures analogous to this compound are recognized for their luminescent properties, making them promising candidates for the development of advanced materials for applications such as organic light-emitting diodes (OLEDs). The fluorescence of these molecules is a key area of investigation.

For instance, the related compound (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile exhibits different emission maxima in the solid state depending on the crystal morphology. researchgate.netacs.org Crystals appearing as yellow blocks show an emission at 512 nm with a shoulder at 534 nm, whereas small, orange needle-like crystals have an emission maximum at 582 nm. acs.org This phenomenon highlights the significant impact of intermolecular interactions in the solid state on the luminescent properties. In solution, this same compound displays an absorption maximum at 404 nm and an emission maximum around 501-502 nm. acs.org

Table 1: Photophysical Properties of a Related Acrylonitrile Derivative

| Property | Value (in solution) | Value (Solid State - Yellow Blocks) | Value (Solid State - Orange Needles) |

|---|---|---|---|

| Absorption Maximum (λabs) | 404 nm | - | - |

Theoretical Studies on Quantum Yield Switching Mechanisms and Conical Intersections

Theoretical studies on related chromophores are essential for understanding the mechanisms that govern their fluorescence and for designing molecules with improved quantum yields. While specific theoretical studies on the quantum yield switching mechanisms of this compound are not extensively documented, research on analogous systems provides valuable insights.

The concept of conical intersections, which are points of degeneracy between electronic states, is often invoked to explain non-radiative decay pathways that can quench fluorescence and lower the quantum yield. Theoretical calculations, such as those employing density functional theory (DFT), can help to elucidate the geometries and energies of the ground and excited states, as well as the transition states and conical intersections that connect them. acs.org Understanding these photophysical processes at a molecular level is critical for the rational design of highly efficient luminescent materials.

Coordination Chemistry with Metal Centers

The pyridyl nitrogen atom in this compound provides a coordination site for metal ions, opening up possibilities in the field of coordination chemistry. The formation of metal complexes can significantly alter the photophysical and electrochemical properties of the organic ligand.

The coordination of similar 2-substituted pyridyl ligands has been well-established. For example, 2-phenylpyridine is known to react with iridium trichloride through cyclometallation to form luminescent complexes that are of interest for OLED applications. While direct analogues involving this compound are not widely reported, the principle of coordination via the pyridyl nitrogen remains a viable pathway for the synthesis of novel metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes with interesting electronic and optical properties. The nitrile group could also potentially participate in coordination, leading to multidentate ligand behavior.

Application as Synthons in Complex Molecule Construction

In organic synthesis, a synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound and its derivatives are valuable synthons for the construction of more complex molecular architectures.

A notable example is the use of (Z)-3-(4-fluorophenyl)-2-(pyridin-2-yl)acrylonitrile as an intermediate in the synthesis of pyrrole-based hepatoselective ligands. researchgate.net In this context, the acrylonitrile moiety serves as a Michael acceptor, a key reactive feature that allows for the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential biological activity.

Exploration in Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound—namely the α,β-unsaturated nitrile system and the pyridine (B92270) ring—makes it an interesting substrate for studying chemo- and regioselective transformations. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the preferential formation of one constitutional isomer over another.

The electron-withdrawing nature of the nitrile group activates the carbon-carbon double bond for nucleophilic attack (Michael addition). A wide range of nucleophiles can be added to the β-position of the double bond. Furthermore, the pyridine ring can undergo various reactions, such as N-oxidation, alkylation, or metal-catalyzed C-H functionalization, depending on the reaction conditions. The interplay between the reactivity of the vinyl group and the pyridyl moiety allows for the selective synthesis of diverse derivatives.

Development of Advanced Spectroscopic Probes

The inherent fluorescence of the this compound scaffold makes it a promising platform for the development of advanced spectroscopic probes. Fluorescent probes are molecules that exhibit a change in their fluorescence properties (e.g., intensity, wavelength, or lifetime) in response to a specific analyte or a change in their environment.

The pyridyl group can act as a recognition site for metal ions or other species, and its interaction with an analyte could modulate the electronic properties of the fluorophore, leading to a detectable change in its fluorescence. While specific applications of this compound as a spectroscopic probe are still an emerging area of research, the fundamental photophysical properties of this class of compounds suggest significant potential in the design of sensors for various chemical and biological applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-Phenyl-2-(pyridin-2-yl)prop-2-enenitrile, and what factors critically influence reaction yields?

- Answer : The synthesis often involves multi-component reactions, such as Knoevenagel condensations or copper(I)-catalyzed couplings. For example, terminal alkynes, aldehydes, and amines can form propargylamine intermediates under catalytic conditions, as seen in similar nitrile syntheses . Key parameters include:

- Catalyst selection : Copper(I) catalysts enhance reaction rates and regioselectivity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency.

- Temperature control : Elevated temperatures (80–120°C) favor cyclization but may require inert atmospheres to prevent oxidation.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Answer : A combination of:

- NMR spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.5 ppm) and nitrile carbons (δ ~115–120 ppm) .

- X-ray crystallography : Resolve stereochemistry and confirm bond angles, as demonstrated for structurally related pyrimidinones .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields when varying substituents on the pyridine ring?

- Answer : Contradictions often arise from steric or electronic effects. Systematic approaches include:

- Computational modeling : DFT calculations to predict electron-withdrawing/donating substituent impacts on transition states.

- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps .

- Post-synthetic modifications : Introduce halogen or methyl groups to assess steric hindrance effects on cyclization .

Q. What strategies optimize regioselectivity in the formation of the α,β-unsaturated nitrile moiety?

- Answer :

- Catalyst modulation : Use chiral ligands (e.g., BINOL derivatives) to enforce stereochemical control .

- Microwave-assisted synthesis : Reduce side reactions (e.g., polymerization) by shortening reaction times .

- Solvent-free conditions : Minimize solvolysis and improve atom economy, as demonstrated in analogous aldehyde-nitrile condensations .

Q. How should researchers troubleshoot unexpected byproducts during scale-up synthesis?

- Answer :

- Mechanistic analysis : Identify intermediates via GC-MS or LC-NMR to trace byproduct origins (e.g., dimerization or oxidation) .

- Purification protocols : Employ column chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol/water mixtures .

- Process analytical technology (PAT) : Implement real-time monitoring to adjust parameters dynamically during large-scale runs .

Safety and Handling

Q. What safety protocols are critical when handling nitrile-containing compounds like this compound?

- Answer :

- PPE requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic vapors.

- First-aid measures : For accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation .

- Waste disposal : Neutralize nitrile residues with alkaline hydrolysis (e.g., NaOH/ethanol) before disposal .

Data Contradiction and Validation

Q. How can conflicting crystallographic data for similar nitrile derivatives be resolved?

- Answer :

- Multi-technique validation : Compare X-ray structures with solid-state NMR or FT-IR to confirm hydrogen-bonding patterns .

- Database cross-referencing : Align unit cell parameters with entries in the Cambridge Structural Database (CSD) .

- Temperature-dependent studies : Assess thermal expansion effects on lattice parameters to rule out experimental artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.